(1-(Pyridin-4-YL)piperidin-4-YL)methanol
Overview
Description
(1-(Pyridin-4-YL)piperidin-4-YL)methanol: is a chemical compound with the molecular formula C₁₁H₁₆N₂O It is a heterocyclic compound containing both a pyridine and a piperidine ring, connected via a methanol group
Mechanism of Action
Target of Action
The primary target of (1-(Pyridin-4-YL)piperidin-4-YL)methanol is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Biochemical Pathways
Given its target, it is likely involved in theRaf/MEK/ERK pathway , which is crucial for cell division and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action are not well-documented. Given its target, it may influence cell growth and proliferation. More research is needed to confirm these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group, often using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalysts: To enhance reaction rates and selectivity.
Continuous Flow Reactors: For better control over reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-4-YL)piperidin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions with catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄, Pd/C
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a fully saturated piperidine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1-(Pyridin-4-YL)piperidin-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (1-(Pyridin-3-YL)piperidin-4-YL)methanol
- (1-(Pyridin-2-YL)piperidin-4-YL)methanol
- (1-(Pyridin-4-YL)piperidin-3-YL)methanol
Uniqueness
- Structural Features : The specific positioning of the pyridine and piperidine rings in (1-(Pyridin-4-YL)piperidin-4-YL)methanol provides unique reactivity and interaction profiles.
- Applications : Its unique structure makes it particularly suitable for certain applications in drug development and chemical synthesis, where other similar compounds may not be as effective.
Properties
IUPAC Name |
(1-pyridin-4-ylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGWWBRWRZGBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.